Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro-
Brand Name: Vulcanchem
CAS No.: 653604-59-2
VCID: VC15950333
InChI: InChI=1S/C13H16N2O2/c1-9(2)7-13-12-8-11(15(16)17)4-3-10(12)5-6-14-13/h3-4,8-9H,5-7H2,1-2H3
SMILES:
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro-

CAS No.: 653604-59-2

Cat. No.: VC15950333

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- - 653604-59-2

Specification

CAS No. 653604-59-2
Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name 1-(2-methylpropyl)-7-nitro-3,4-dihydroisoquinoline
Standard InChI InChI=1S/C13H16N2O2/c1-9(2)7-13-12-8-11(15(16)17)4-3-10(12)5-6-14-13/h3-4,8-9H,5-7H2,1-2H3
Standard InChI Key PZGPKBSKOXUJJR-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=NCCC2=C1C=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s molecular formula is C₁₃H₁₆N₂O₂, with a molar mass of 232.28 g/mol. Its IUPAC name, 1-(2-methylpropyl)-7-nitro-3,4-dihydroisoquinoline, reflects the presence of a partially hydrogenated isoquinoline core (3,4-dihydroisoquinoline), a nitro group at position 7, and a branched alkyl chain (2-methylpropyl) at position 1. The canonical SMILES string CC(C)CC1=NCCC2=C1C=C(C=C2)[N+](=O)[O-] highlights the spatial arrangement of these substituents.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.28 g/mol
IUPAC Name1-(2-Methylpropyl)-7-nitro-3,4-dihydroisoquinoline
CAS Registry Number653604-59-2
XLogP32.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 3,4-dihydro-1-(2-methylpropyl)-7-nitroisoquinoline likely involves multi-step modifications of the isoquinoline backbone. While no explicit protocol exists for this compound, analogous derivatives are synthesized via:

  • Bischler-Napieralski Reaction: Cyclization of β-phenylethylamides to form dihydroisoquinolines, followed by nitration and alkylation.

  • Pomeranz-Fritsch Synthesis: Condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal to construct the isoquinoline core.

For this compound, a plausible route involves:

  • Step 1: Nitration of a preformed dihydroisoquinoline at position 7 using nitric acid in sulfuric acid.

  • Step 2: Alkylation at position 1 with 2-methylpropyl bromide under basic conditions.

Structural Characterization

Key techniques for confirming the structure include:

  • ¹H-NMR: Signals for the 2-methylpropyl group (δ 0.8–1.2 ppm for CH₃, δ 1.6–1.8 ppm for CH), aromatic protons (δ 7.5–8.5 ppm for nitro-substituted ring), and dihydro protons (δ 2.8–3.5 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 232.28 (M⁺) and fragments corresponding to the loss of NO₂ (45 Da) and C₄H₉ (57 Da) .

CompoundActivity (IC₅₀/ED₅₀)Target Organism/Model
9-(Hexyloxy)-triazolo-isoquinolinone63.31 mg/kg (ED₅₀)MES-induced seizures
2-(3-Morpholinopropyl)-tetrahydroisoquinoline12.4 μM (IC₅₀)Pythium recalcitrans
Valproate (reference)250 mg/kg (ED₅₀)MES-induced seizures

Future Directions and Research Gaps

  • Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Identification: Use molecular docking to predict interactions with GABAₐ receptors or microbial enzymes .

  • Synthetic Optimization: Explore substituent effects (e.g., replacing nitro with cyano or sulfonamide groups) to enhance potency and safety.

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